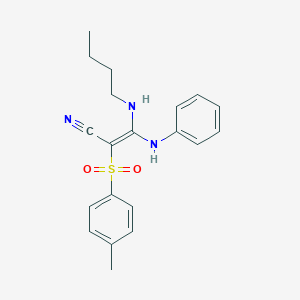

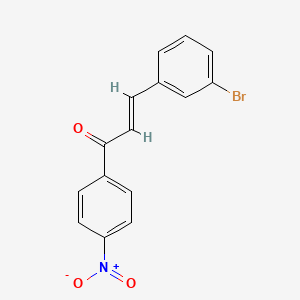

![molecular formula C10H16ClNO B6332575 {4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride CAS No. 155799-96-5](/img/structure/B6332575.png)

{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of dimethylamine, which is an organic compound with the formula (CH3)2NH . This secondary amine is a colorless, flammable liquid with an ammonia-like odor . It’s commonly encountered commercially as a solution in water at concentrations up to around 40% .

Synthesis Analysis

While specific synthesis methods for “{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride” are not available, amines like dimethylamine are often produced industrially by alkylation of ammonia with alcohols .Aplicaciones Científicas De Investigación

DMAMP has a wide range of applications in scientific research. It is commonly used in organic synthesis as an intermediate for the preparation of other compounds. It is also used as a reagent in a variety of biochemical and physiological experiments, such as enzyme assays, spectroscopy, and chromatography. Additionally, DMAMP can be used to study the effects of drugs on the body and the mechanism of action of drugs.

Mecanismo De Acción

Target of Action

Similar compounds such as 4-dimethylaminophenol have been found to interact with the iron in cytochrome aa 3, a terminal oxidative respiratory enzyme .

Mode of Action

In the case of 4-dimethylaminophenol, it has been observed that cyanide has a special affinity for the ferric heme, blocking oxygen consumption and oxidative phosphorylation

Biochemical Pathways

Similar compounds have been found to affect the respiratory chain, where atp synthesis occurs

Result of Action

Similar compounds have been found to restore normal cellular respiration when methemoglobin is formed in excess of total body cytochrome aa 3

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DMAMP has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be synthesized in a short amount of time. Additionally, it is relatively stable and has a high yield when synthesized. However, it should be noted that DMAMP is a toxic compound and should be handled with caution in the laboratory.

Direcciones Futuras

There are numerous potential future directions for research involving DMAMP. These include further investigation into the mechanism of action of the compound, as well as its potential therapeutic applications. Additionally, further research into the effects of DMAMP on various biochemical pathways and receptors could lead to a better understanding of the compound’s effects on the body. Finally, further research into the synthesis of DMAMP could lead to the development of more efficient and cost-effective methods for its production.

Métodos De Síntesis

DMAMP can be synthesized from the reaction of {4-[(Dimethylamino)methyl]phenol} with hydrochloric acid. This reaction is typically carried out in an aqueous medium, and the resulting product is then purified by recrystallization. The yield of the reaction is typically high, with a reported yield of over 95%.

Propiedades

IUPAC Name |

[4-[(dimethylamino)methyl]phenyl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-11(2)7-9-3-5-10(8-12)6-4-9;/h3-6,12H,7-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFJRTHRPHFERR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332492.png)

![8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332493.png)

![8-Cycloheptyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332497.png)

![8-[(Oxolan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332503.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one](/img/structure/B6332514.png)

![(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6332588.png)

![8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332590.png)